molecular formula C13H12N4S3 B4282880 5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

Cat. No. B4282880
M. Wt: 320.5 g/mol
InChI Key: JNPKDQLEYJYCFI-UHFFFAOYSA-N
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Description

5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine, also known as MTTA, is a thiadiazole compound that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may reduce oxidative stress and potentially prevent chronic diseases.

Analgesic Activity

Compounds related to thiazole have been used as analgesics . They can help to relieve pain, making them potentially useful in the treatment of conditions like chronic pain or inflammation.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases such as arthritis or inflammatory bowel disease.

Antimicrobial and Antifungal Activities

Thiazole compounds have demonstrated antimicrobial and antifungal properties . They could be used in the development of new drugs to treat bacterial and fungal infections .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.

Anticonvulsant and Neuroprotective Activities

Thiazole compounds have shown potential as anticonvulsants and neuroprotective agents . They could be used in the treatment of neurological disorders such as epilepsy.

Antitumor or Cytotoxic Activities

Thiazole derivatives have demonstrated antitumor or cytotoxic activities . They could be used in the development of new cancer treatments.

Antibacterial Activity

Specifically, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Mechanism of Action

Target of Action

The compound “5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine” is a member of the thiazole family . Thiazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the pathogens causing these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

It is known that thiazole compounds interact with their targets, causing changes that inhibit the growth and proliferation of the pathogens . The compound’s interaction with its targets may involve binding to specific enzymes or receptors, disrupting their normal function and leading to the death of the pathogen .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the Leishmania and Plasmodium pathogens. By interacting with its targets, the compound may disrupt essential biochemical pathways in these pathogens, such as those involved in DNA replication, protein synthesis, or energy metabolism . The downstream effects of this disruption could include the inhibition of pathogen growth and proliferation, ultimately leading to their death .

Pharmacokinetics

Like other thiazole compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the Leishmania and Plasmodium pathogens, leading to their death . This can result in the alleviation of the symptoms of leishmaniasis and malaria, the diseases caused by these pathogens .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s absorption and distribution . Understanding these factors is crucial for optimizing the use of this compound in the treatment of leishmaniasis and malaria .

properties

IUPAC Name

5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S3/c1-8-2-4-9(5-3-8)11-15-10(6-18-11)7-19-13-17-16-12(14)20-13/h2-6H,7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPKDQLEYJYCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
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5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
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5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
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5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

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